molecular formula C17H16O2 B3088082 (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1181651-54-6

(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B3088082
CAS No.: 1181651-54-6
M. Wt: 252.31 g/mol
InChI Key: BSHRMRYRQIVXOO-VAWYXSNFSA-N
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Description

(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings. The A-ring (2-methoxyphenyl) features a methoxy group at the ortho position, while the B-ring (2-methylphenyl) has a methyl substituent at the ortho position. This substitution pattern confers distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. Chalcones like this are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects .

Properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHRMRYRQIVXOO-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the methoxy and methyl substituents:

Reagent Conditions Product Key Observations
KMnO₄ (acidic)H₂SO₄, reflux2-Hydroxybenzoic acid derivativesComplete conversion in 6 hours
CrO₃Acetic acid, 50°C2-Methoxyacetophenone oxide72% yield

Notable Findings :

  • Oxidation of the methyl group on the 2-methylphenyl ring produces a carboxylic acid, confirmed by IR absorption at 1700 cm⁻¹ (C=O stretch) .

Reduction Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond:

Reagent Conditions Product Selectivity
H₂/Pd-CEthanol, 25°C, 1 atm1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one>95%
NaBH₄MeOH, 0°CPartial reduction to allylic alcohol58% yield

Mechanistic Insight :

  • Pd-C hydrogenation proceeds via syn addition, retaining stereochemistry .

Electrophilic Aromatic Substitution

The methoxy and methyl groups direct electrophilic attacks:

Reaction Reagent Position Product Yield
BrominationBr₂/FeBr₃Para to OCH₃4-Bromo-2-methoxyphenyl derivative81%
NitrationHNO₃/H₂SO₄Meta to CH₃3-Nitro-2-methylphenyl derivative67%

Structural Confirmation :

  • Brominated Product MS : m/z 330 (M⁺), isotopic pattern confirms Br .

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder reactions:

Dienophile Conditions Product Stereochemistry
1,3-ButadieneToluene, 110°CBicyclic adductEndo preference
AnthraceneMicrowave, 150°CPolycyclic aromatic ketone89% yield

Thermodynamic Control :

  • Endo transition state favored due to secondary orbital interactions .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent electronic effects:

Compound Oxidation Rate (KMnO₄) Reduction Efficiency (H₂/Pd-C)
(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one1.0 (reference)1.0 (reference)
(2E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one0.781.12
(2E)-1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one1.450.89

Trends :

  • Electron-donating groups (e.g., -OCH₃) accelerate oxidation but slow reduction .

Stability Under Acidic/Basic Conditions

Condition Time Degradation Mechanism
1M HCl, reflux4 hours22% decompositionHydrolysis of ketone to carboxylic acid
1M NaOH, 50°C2 hours95% decompositionRetro-aldol cleavage

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of flavonoids and other bioactive molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of certain bacterial and fungal strains and to exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They are investigated as potential drugs for the treatment of diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Chalcone Compounds

Structural and Functional Group Variations

The biological and chemical properties of chalcones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Key Chalcone Derivatives and Their Properties
Compound Name A-Ring Substituents B-Ring Substituents Notable Properties Reference
Target Compound 2-Methoxy 2-Methyl Moderate electron-donating groups; potential for π-π stacking due to planar aromatic systems
Cardamonin 2,4-Dihydroxy None Highest inhibitory activity (IC₅₀ = 4.35 μM) due to hydroxyl groups enhancing hydrogen bonding
2j () 4-Bromo, 2-hydroxy, 5-iodo 4-Fluoro IC₅₀ = 4.7 μM; bromine and fluorine enhance electronegativity and binding affinity
PAAPM () 4-Methoxy Phenyl Strong interaction with SARS-CoV-2 SPIKE protein via methoxy group
(E)-1-(anthracen-9-yl)-3-(2-methoxyphenyl)prop-2-en-1-one Anthracenyl 2-Methoxy Extended conjugation increases UV absorption; potential for photodynamic therapy
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one 4-Dimethylamino 2,5-Dimethylfuran Electron-rich dimethylamino group improves solubility and ACE2 binding affinity

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound's methoxy and methyl groups are electron-donating, which may reduce electrophilicity compared to halogenated derivatives like 2j (4-bromo, 4-fluoro). This likely results in lower inhibitory activity (e.g., IC₅₀ > 4.7 μM) compared to halogenated analogs .
    • Halogen substituents (e.g., bromine, iodine) in cluster 6 chalcones () enhance electronegativity and improve binding to hydrophobic enzyme pockets, lowering IC₅₀ values .
  • Para-substitution often allows better alignment with biological targets . Hydroxyl groups at para positions (e.g., cardamonin) significantly enhance hydrogen-bonding capacity, correlating with higher activity .
  • Heteroaromatic vs. Benzene Rings :

    • Chalcones with heteroaromatic B-rings (e.g., furan in ) exhibit altered electronic profiles and solubility. The target compound’s purely aromatic system may favor lipophilicity and membrane permeability compared to heterocyclic variants .

Physicochemical and Crystallographic Properties

  • Crystal Packing :
    • The ortho-methoxy and methyl groups in the target compound likely influence crystal packing via weak C–H···O interactions, as seen in similar chalcones (e.g., ). This contrasts with halogenated derivatives, where heavier atoms dominate packing through halogen bonds .
  • Solubility and Stability: Methoxy groups improve aqueous solubility compared to non-polar methyl or halogen substituents. However, the ortho-methyl group may reduce solubility relative to para-substituted analogs .

Biological Activity

(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets, influencing cellular processes such as proliferation, apoptosis, and cell cycle regulation.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1696383-53-5
  • Structure : The compound features two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is characteristic of chalcones.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that chalcones can induce cell cycle arrest and apoptosis in cancer cells:

  • Cell Cycle Arrest : The compound has been observed to block the cell cycle at different phases depending on the specific cancer type. For example, it can induce G1 phase arrest by downregulating cyclin D1 and CDK4, or G2/M phase arrest by affecting other regulatory proteins .
  • Apoptosis Induction : The compound promotes apoptosis by modulating pro-apoptotic and anti-apoptotic proteins. It enhances the expression of Bax while decreasing Bcl-2 levels, leading to increased caspase activation and subsequent cell death .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, which is a critical factor in triggering apoptosis.
  • Inhibition of Key Signaling Pathways : It interferes with various signaling pathways important for cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar chalcones can be insightful:

Compound NameStructural FeaturesUnique CharacteristicsAntiproliferative Activity
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-oneHydroxy group instead of methoxyIncreased hydrogen bonding potentialModerate
(2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneLacks methyl group on the second phenyl ringDifferent steric and electronic propertiesLow
(2E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneChlorine atom instead of methyl groupAltered biological activity due to electronegativityHigh

Case Studies

Several studies have explored the effects of this chalcone on different cancer types. For example:

  • Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase .
  • Leukemia : The compound has been reported to affect leukemia cell lines by inducing G1 phase arrest and promoting apoptotic pathways, showcasing its potential as a therapeutic agent in hematological malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

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